REACTION_CXSMILES
|
C(Cl)Cl.[Cl:4][C:5]1[S:9][C:8]([S:10](NN)(=[O:12])=[O:11])=[CH:7][CH:6]=1.[Br:15]Br>CCCCCC>[Cl:4][C:5]1[S:9][C:8]([S:10]([Br:15])(=[O:12])=[O:11])=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10.63 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(S1)S(=O)(=O)NN
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at such a rate that the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1-liter, three-neck flask equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
did not exceed 10° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the methylene chloride layer was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the methylene chloride removed in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving a yellow-orange oil
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution cooled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(S1)S(=O)(=O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |